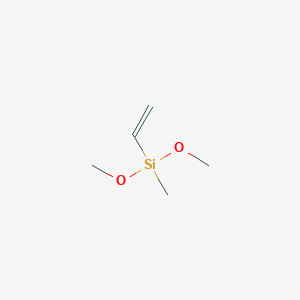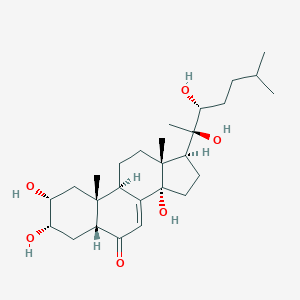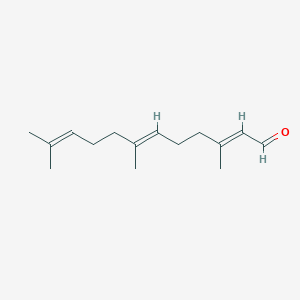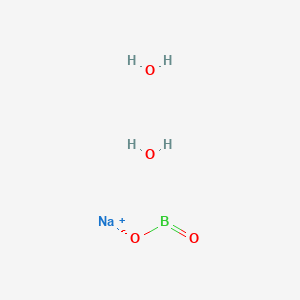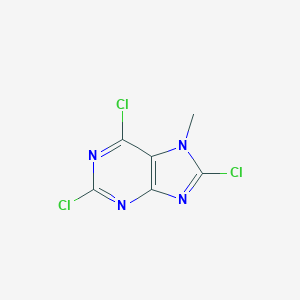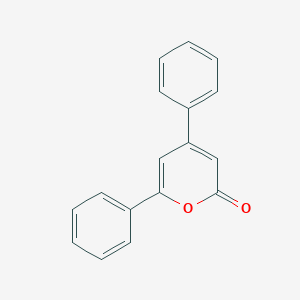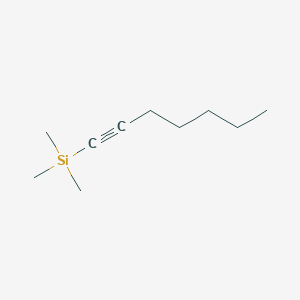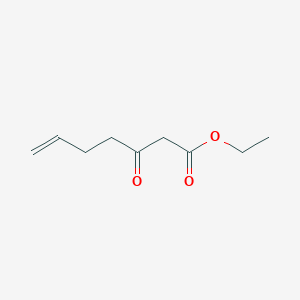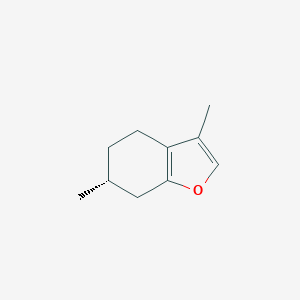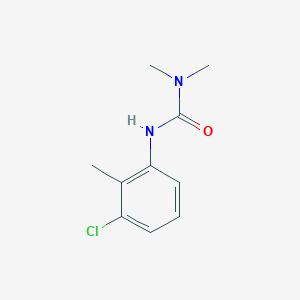
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and dimethylcarbamoyl chloride.
Reaction: The 3-chloro-2-methylphenylamine is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
化学反应分析
Types of Reactions
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include substituted ureas with different functional groups replacing the chloro group.
Oxidation: Products include alcohols or carboxylic acids derived from the methyl group.
Reduction: Products include amines derived from the reduction of nitro groups.
科学研究应用
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea has several scientific research applications:
Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
作用机制
The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea involves the inhibition of specific enzymes or receptors. For example, as a herbicide, it may inhibit photosystem II in plants, leading to the disruption of photosynthesis and plant death. In pharmaceutical applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
- 3-(3-Chloro-2-ethylphenyl)-1,1-dimethylurea
- 3-(3-Bromo-2-methylphenyl)-1,1-dimethylurea
Comparison
- Structural Differences : The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
- Reactivity : Compounds with different halogens (e.g., bromo instead of chloro) may exhibit different reactivity in substitution reactions.
- Applications : While similar compounds may have overlapping applications, specific structural features can make 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea more suitable for certain uses, such as its specific enzyme inhibition profile in agricultural or pharmaceutical applications.
属性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMGKTOVYFPIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338912 |
Source


|
| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-91-5 |
Source


|
| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
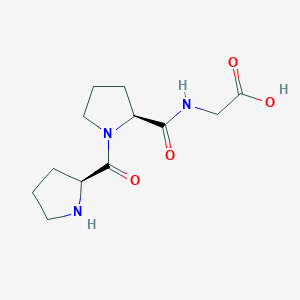
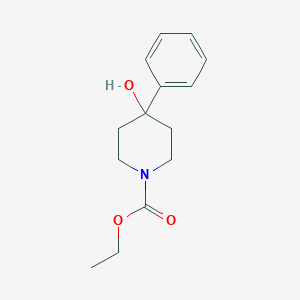
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
